molecular formula C16H13FN2O B2593090 (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone CAS No. 2034415-98-8

(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

Cat. No. B2593090
CAS RN: 2034415-98-8
M. Wt: 268.291
InChI Key: LPRKBBXPVFLZNY-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as FTIM and has been synthesized through different methods.

Scientific Research Applications

Fluorination in Organic Molecules

Research into the role of fluorination in organic molecules, such as the use of N-F class fluorinating reagents, has been significant in modifying the chemical and physical properties of compounds. These modifications can enhance reactivity, stability, or biological activity. For example, the study by Zupan, Iskra, and Stavber (1995) on the chemistry of organo halogenic molecules highlights the importance of fluorination reactions and their impact on the transformation of hydroxy-substituted organic molecules, demonstrating the nuanced role fluorine atoms can play in organic synthesis and potential pharmaceutical applications (Zupan, Iskra, & Stavber, 1995).

Development of Selective Receptor Antagonists

The discovery and preclinical evaluation of compounds as receptor antagonists, for instance, in the context of osteoporosis treatment, exemplify the approach to designing molecules that can selectively interact with biological targets. The work by Coleman et al. (2004) on nonpeptide αvβ3 antagonists illustrates the process of identifying potent and selective compounds through structure-activity relationship studies, leading to candidates for clinical development (Coleman et al., 2004).

Synthesis and Structural Analysis of Organic Compounds

The synthesis and structural elucidation of organic compounds, including boric acid ester intermediates, are crucial in the development of new materials and drugs. Huang et al. (2021) demonstrated the synthesis and crystal structure analysis of boric acid ester intermediates, providing insights into the molecular structures and properties through density functional theory (DFT) studies. Such research underlines the importance of synthetic chemistry and structural analysis in understanding and developing novel compounds (Huang et al., 2021).

properties

IUPAC Name

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c17-11-7-10(8-18-9-11)16(20)19-14-5-6-15(19)13-4-2-1-3-12(13)14/h1-4,7-9,14-15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRKBBXPVFLZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC(=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

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